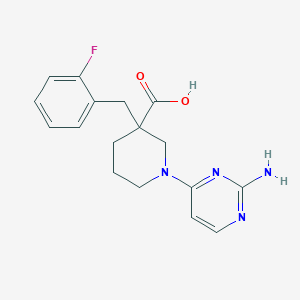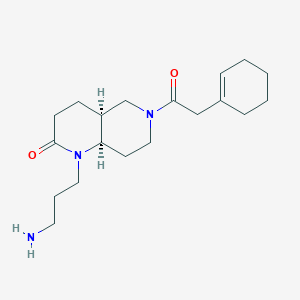
2-(2-fluorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, also known as FP2.6, is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. The compound has been shown to have promising properties that could be useful in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 2-(2-fluorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-fluorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as induce apoptosis (cell death) in cancer cells. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of a number of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-fluorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile for lab experiments is its potential as a treatment for cancer and other diseases. However, there are also a number of limitations to its use. For example, the exact mechanism of action is not yet fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are a number of potential future directions for research on 2-(2-fluorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile. One area of interest is the development of more effective and targeted cancer treatments. Another area of research could focus on the potential use of 2-(2-fluorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile in the treatment of other diseases, such as Alzheimer's and Parkinson's. Further studies are also needed to determine the safety and efficacy of 2-(2-fluorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, as well as its potential side effects and interactions with other drugs.
Méthodes De Synthèse
The synthesis of 2-(2-fluorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile involves the reaction of 2-fluorobenzaldehyde with 1-methyl-2-pyrrolidinone in the presence of sodium hydride, followed by the addition of acrylonitrile. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2-(2-fluorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile has been the subject of extensive scientific research due to its potential applications in drug development. It has been shown to have promising properties as a potential anti-cancer agent, as well as a treatment for other diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-2-(2-fluorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c1-17-8-4-5-12(17)9-11(10-16)13-6-2-3-7-14(13)15/h2-9H,1H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSBXNOQNZYLBI-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine](/img/structure/B5481792.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481795.png)
![1-{2-[(4-nitrophenyl)sulfonyl]benzoyl}pyrrolidine](/img/structure/B5481803.png)

![5-amino-3-{1-cyano-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5481817.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B5481826.png)
![3-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5481839.png)

![1-[4-(difluoromethoxy)benzyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5481865.png)
![2-(1,3-benzoxazol-2-yl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5481868.png)
![7-(4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5481876.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481884.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5481887.png)
![methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5481894.png)